

An In-depth Technical Guide to 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

Cat. No.: B1280783

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine is a chemical compound of interest in biomedical research, particularly in the fields of cellular biology and drug discovery. Its structural features, combining a pyrrolidine ring, a sulfonyl group, and a nitrobenzyl moiety, suggest its potential as a modulator of key cellular signaling pathways. This technical guide provides a comprehensive overview of the known chemical properties, proposed synthesis, and potential biological activities of this compound, with a focus on its role in apoptosis and activator protein-1 (AP-1) signaling pathways.

Chemical and Physical Properties

While extensive experimental data for **1-((4-Nitrobenzyl)sulfonyl)pyrrolidine** is not readily available in the public domain, a combination of data from chemical suppliers and computational predictions allows for a summary of its key properties.

Table 1: Physicochemical Properties of **1-((4-Nitrobenzyl)sulfonyl)pyrrolidine**

Property	Value	Source
IUPAC Name	1-[(4-nitrophenyl)methylsulfonyl]pyrrolidine	PubChem[1]
CAS Number	340041-91-0	PubChem[1]
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₄ S	PubChem[1]
Molecular Weight	270.31 g/mol	PubChem[1]
Appearance	Not available (likely a solid)	Inferred
Melting Point	Not available	-
Boiling Point	461.3 ± 47.0 °C at 760 mmHg (Predicted)	ECHEMI[2]
Density	1.4 ± 0.1 g/cm ³ (Predicted)	ECHEMI[2]
Solubility	Not available	-
Flash Point	232.8 ± 29.3 °C (Predicted)	ECHEMI[2]
LogP	1.5204 (Computed)	ChemScene[3]
Topological Polar Surface Area (TPSA)	80.52 Å ²	ChemScene[3]

Experimental Protocols

Proposed Synthesis

A specific, peer-reviewed synthesis protocol for **1-((4-Nitrobenzyl)sulfonyl)pyrrolidine** is not currently published. However, based on standard organic chemistry principles and published syntheses of structurally related compounds, a plausible synthetic route would involve the reaction of pyrrolidine with 4-nitrobenzylsulfonyl chloride.

Reaction Scheme:

Materials:

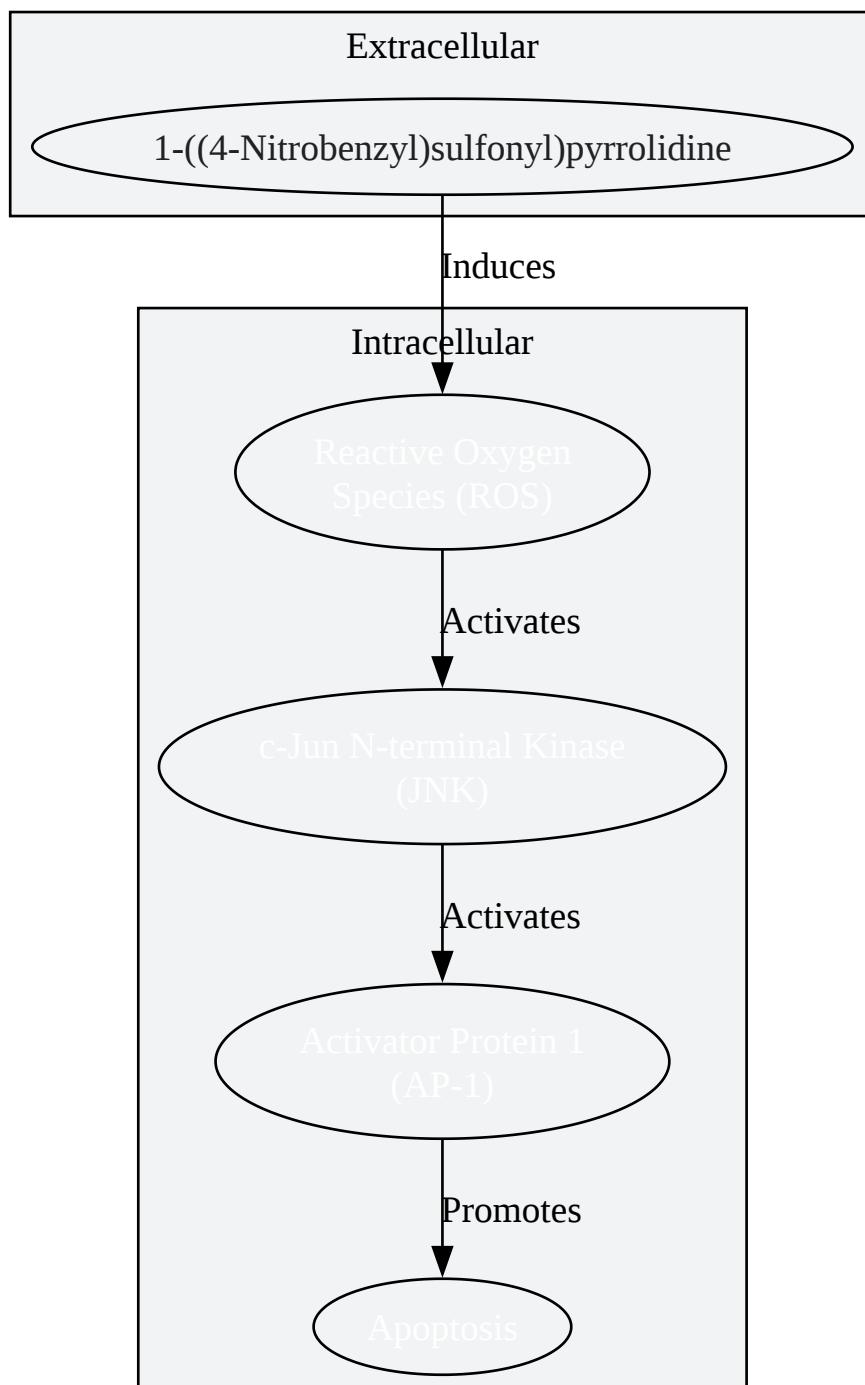
- Pyrrolidine
- 4-Nitrobenzylsulfonyl chloride
- Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
- Standard laboratory glassware and workup reagents (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

- Dissolve 4-nitrobenzylsulfonyl chloride (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.
- Add the tertiary amine base (1.1-1.2 eq) to the solution.
- Slowly add pyrrolidine (1.0-1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water or a dilute aqueous acid solution.
- Perform a standard aqueous workup by extracting the product into an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the pure **1-((4-Nitrobenzyl)sulfonyl)pyrrolidine**.

Proposed Analytical Methods

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

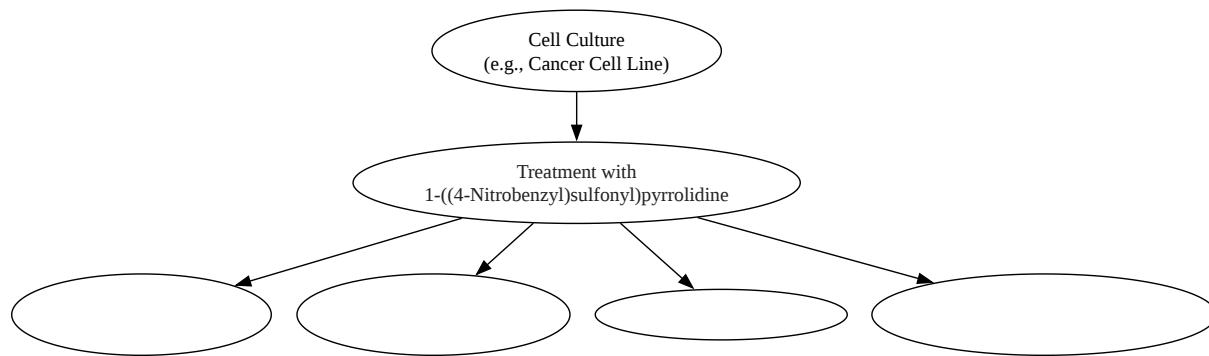

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR would be expected to show characteristic peaks for the aromatic protons of the nitrobenzyl group, the methylene protons adjacent to the sulfonyl group and the nitro group, and the methylene protons of the pyrrolidine ring.
 - ^{13}C NMR would show corresponding signals for all unique carbon atoms in the molecule.
- Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the sulfonyl group (S=O stretching), the nitro group (N-O stretching), and the C-H bonds of the aromatic and aliphatic parts of the molecule.
- Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound ($\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_4\text{S}$) would be observed, confirming its molecular formula.

Biological Activity and Signaling Pathways

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine has been implicated in the modulation of cellular signaling pathways related to apoptosis and the AP-1 transcription factor. While direct studies on this specific compound are limited, research on structurally similar compounds, such as pyrrolidine dithiocarbamate (PDTC), provides a strong hypothetical framework for its mechanism of action.

Role in Apoptosis and AP-1 Signaling

It is postulated that **1-((4-Nitrobenzyl)sulfonyl)pyrrolidine** may act as a pro-oxidant, leading to the generation of reactive oxygen species (ROS). This increase in intracellular ROS can trigger a signaling cascade involving the c-Jun N-terminal kinase (JNK) pathway, a key regulator of the AP-1 transcription factor.


[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway for **1-((4-Nitrobenzyl)sulfonyl)pyrrolidine**-induced apoptosis via ROS and JNK/AP-1 activation.

The activation of AP-1, a dimeric transcription factor typically composed of proteins from the Jun and Fos families, can lead to the transcription of pro-apoptotic genes, ultimately resulting in programmed cell death.

Experimental Workflow for Pathway Analysis

To validate the proposed mechanism of action, a series of experiments could be conducted.

[Click to download full resolution via product page](#)

Caption: Experimental workflow to investigate the biological activity of **1-((4-Nitrobenzyl)sulfonyl)pyrrolidine**.

Conclusion

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine is a compound with potential for further investigation in the context of cancer research and drug development. While a complete experimental profile is not yet available, this guide provides a solid foundation of its chemical properties, a plausible synthetic route, and a scientifically-grounded hypothesis for its biological mechanism of action. The proposed involvement in the ROS-JNK-AP-1 signaling axis leading to apoptosis presents a compelling avenue for future research to elucidate its therapeutic potential. Further

experimental validation of the data presented herein is crucial for advancing our understanding of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine | C11H14N2O4S | CID 12099957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280783#1-4-nitrobenzyl-sulfonyl-pyrrolidine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com